Robenacoxib - 220991-32-2

Robenacoxib

Catalog Number: EVT-281855
CAS Number: 220991-32-2
Molecular Formula: C16H13F4NO2
Molecular Weight: 327.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) classified as a coxib. [] It is specifically developed for veterinary use, primarily in cats and dogs. [, ] Robenacoxib is recognized for its targeted action on inflammation and pain pathways. []

Future Directions
  • Further Investigation of Long-Term Effects: While the short-term safety and efficacy of Robenacoxib have been well-documented, more comprehensive studies are needed to evaluate its long-term effects, particularly on renal function, especially in animals with pre-existing conditions. [, , ]
  • Exploration of Applications in Other Species: Given the promising results in horses, rabbits, and fish, further research is warranted to explore the potential therapeutic applications of Robenacoxib in a wider range of species. [, , , ]
  • Development of Species-Specific Formulations: Optimizing Robenacoxib formulations for specific species, considering factors like palatability and bioavailability, could enhance its clinical utility. [, ]
  • Investigation of Potential in Specific Disease Models: Further research is needed to evaluate the efficacy and safety of Robenacoxib in specific disease models, such as feline injection-site sarcomas, to explore its potential as an adjuvant therapeutic agent. []

Carprofen

  • Relevance: Carprofen is frequently used as a positive control or comparator drug in studies evaluating the efficacy and safety of robenacoxib [, , , , ]. This comparison allows researchers to assess whether robenacoxib demonstrates similar or superior effects compared to an established NSAID like carprofen. The studies frequently focus on conditions such as osteoarthritis and postoperative pain, directly comparing the two drugs' effectiveness in managing pain and inflammation.

Meloxicam

  • Relevance: Meloxicam, similar to carprofen, is frequently included in studies as a comparator drug to robenacoxib [, , , , , , ]. This inclusion helps researchers determine if the COX-2 selectivity of robenacoxib translates into any clinical advantages in terms of efficacy or safety compared to a preferential COX-2 inhibitor.

Firocoxib

  • Relevance: Firocoxib is directly compared with robenacoxib in a study evaluating their analgesic activity in a canine model of acute arthritis []. This head-to-head comparison helps researchers understand the relative efficacy of these two COX-2 selective inhibitors in managing pain.

Ketoprofen

  • Relevance: A study compared the efficacy and tolerability of orally administered robenacoxib with ketoprofen in cats suffering from acute pain and inflammation due to musculoskeletal disorders []. This comparison was crucial in determining whether the COX-2 selectivity of robenacoxib offered any advantages over the COX-1 selective ketoprofen, especially concerning potential side effects.

Flunixin Meglumine

  • Relevance: Studies directly compared flunixin meglumine to robenacoxib regarding their effects on the recovery of ischemic-injured equine jejunum [, ]. The goal was to understand if the COX-2 selectivity of robenacoxib could offer a safer alternative, especially in scenarios where intestinal recovery is paramount. The research showed that while flunixin meglumine might hinder this recovery, robenacoxib did not exhibit the same negative impact.
  • Relevance: In a study involving ovariohysterectomized cats, tolfenamic acid was compared to robenacoxib to evaluate their efficacy in managing postoperative pain []. This comparison provided insights into the effectiveness of a non-selective COX inhibitor versus a COX-2 selective inhibitor in a specific surgical context.

Grapiprant

  • Relevance: A study compared the postoperative analgesic effects of grapiprant with robenacoxib in cats undergoing ovariohysterectomy []. This comparison aimed to assess the relative efficacy of these two drugs, each working through different mechanisms, in managing pain in a specific surgical population.

Lansoprazole

  • Relevance: It was used in conjunction with robenacoxib in a study evaluating the potential gastroprotective effects of plant-derived therapies []. The study examined whether lansoprazole, when co-administered with robenacoxib, could mitigate the potential gastrointestinal side effects associated with NSAIDs.

AHI-805

  • Relevance: In a study focusing on ischemic-injured equine jejunum, AHI-805 was compared to both robenacoxib and flunixin meglumine []. This study investigated whether AHI-805, like robenacoxib, could offer a safer alternative to flunixin meglumine, which is known to potentially delay intestinal healing.
Source and Classification

Robenacoxib was developed as a novel analgesic and anti-inflammatory agent specifically for veterinary use. Its classification as a selective cyclooxygenase-2 inhibitor differentiates it from traditional non-selective NSAIDs, which inhibit both cyclooxygenase-1 and cyclooxygenase-2 enzymes. The selectivity for cyclooxygenase-2 is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.

Synthesis Analysis

Methods and Technical Details

The synthesis of robenacoxib involves several chemical reactions that lead to its final form. Although specific proprietary methods are not publicly disclosed, the general approach includes the following steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that contain aromatic rings and carboxylic acid functionalities.
  2. Reactions: Key reactions may include:
    • Acylation: This reaction introduces acyl groups into the molecule, enhancing its anti-inflammatory properties.
    • Cyclization: A cyclization step may be employed to form the core structure of robenacoxib.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity levels.

Robenacoxib's purity can be assessed using high-performance liquid chromatography, which ensures compliance with good laboratory practices during its development .

Molecular Structure Analysis

Structure and Data

Robenacoxib's chemical structure can be represented by the following molecular formula:

  • Molecular Formula: C17_{17}H16_{16}N2_{2}O3_{3}
  • Molecular Weight: Approximately 284.32 g/mol

The structure features:

  • An aromatic ring system that contributes to its pharmacological activity.
  • A carboxylic acid moiety, which plays a significant role in binding to plasma proteins, enhancing its therapeutic efficacy.

The three-dimensional conformation of robenacoxib allows for effective interaction with the cyclooxygenase enzyme, facilitating its selective inhibition of cyclooxygenase-2.

Chemical Reactions Analysis

Reactions and Technical Details

Robenacoxib undergoes various chemical reactions relevant to its pharmacokinetics and pharmacodynamics:

  1. Metabolism: In vivo studies indicate that robenacoxib is metabolized primarily in the liver, where it undergoes phase I metabolic reactions, including hydroxylation and conjugation.
  2. Excretion: The metabolites are predominantly excreted via urine, with minimal unchanged drug found in excretions.
  3. Bioavailability: Following administration, robenacoxib displays high bioavailability—approximately 84% after oral administration in fasted dogs and 88% after subcutaneous injection .
Mechanism of Action

Process and Data

Robenacoxib exerts its pharmacological effects through selective inhibition of cyclooxygenase-2, leading to decreased production of prostaglandins involved in inflammation and pain signaling pathways. This mechanism results in:

  • Reduced Inflammation: By inhibiting cyclooxygenase-2, robenacoxib lowers levels of pro-inflammatory mediators.
  • Pain Relief: The decrease in prostaglandin synthesis translates to effective analgesia during postoperative recovery or treatment of chronic pain conditions.

Clinical studies have demonstrated that robenacoxib significantly reduces pain scores in postoperative dogs compared to control groups .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Robenacoxib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal storage conditions but should be protected from light to maintain integrity.

These properties are essential for formulation development, ensuring that the drug maintains efficacy throughout its shelf life.

Applications

Scientific Uses

Robenacoxib is primarily used in veterinary medicine for:

  • Postoperative Pain Management: Effective in alleviating pain following surgical procedures in dogs and cats.
  • Chronic Pain Management: Utilized for managing osteoarthritis pain in companion animals.
  • Anti-inflammatory Treatment: Prescribed for conditions involving inflammation, such as soft tissue injuries.

Research continues to explore additional applications of robenacoxib within veterinary pharmacology, including potential uses in other species or formulations .

Properties

CAS Number

220991-32-2

Product Name

Robenacoxib

IUPAC Name

2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid

Molecular Formula

C16H13F4NO2

Molecular Weight

327.27 g/mol

InChI

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)

InChI Key

ZEXGDYFACFXQPF-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Robenacoxib; Onsior;

Canonical SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.